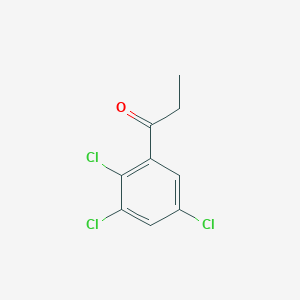
(6-methyl-1,3-dioxaindan-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The specific synthesis process for “(6-methyl-1,3-dioxaindan-5-yl)boronic acid” is not mentioned in the available resources.Molecular Structure Analysis
The molecular formula of “(6-methyl-1,3-dioxaindan-5-yl)boronic acid” is C8H9BO4. The molecular weight is 180. The specific molecular structure is not provided in the available resources.Chemical Reactions Analysis
Boronic acids, including “(6-methyl-1,3-dioxaindan-5-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Wirkmechanismus
The mechanism of action of boronic acids in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (6-methyl-1,3-dioxaindan-5-yl)boronic acid involves the conversion of 2,4-pentanedione to 6-methyl-1,3-dioxaindane, followed by the introduction of a boronic acid group through a Suzuki coupling reaction.", "Starting Materials": [ "2,4-pentanedione", "phenylboronic acid", "palladium catalyst", "potassium carbonate", "methanol" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione with methanol in the presence of potassium carbonate to form 6-methyl-1,3-dioxaindane.", "Step 2: Preparation of phenylboronic acid by reacting phenylmagnesium bromide with boron trifluoride etherate.", "Step 3: Suzuki coupling reaction between 6-methyl-1,3-dioxaindane and phenylboronic acid in the presence of a palladium catalyst to form (6-methyl-1,3-dioxaindan-5-yl)boronic acid." ] } | |
CAS-Nummer |
148839-34-3 |
Produktname |
(6-methyl-1,3-dioxaindan-5-yl)boronic acid |
Molekularformel |
C8H9BO4 |
Molekulargewicht |
180 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



